2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinyl-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-6-4-3-5-7(8)10-9/h3-6,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVJQMLJROKZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of sulfonamide derivatives .
Scientific Research Applications
Chemical Applications
Organic Synthesis
2-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide serves as a versatile reagent in organic synthesis. It is employed for the preparation of various derivatives through reactions such as oxidation, reduction, and nucleophilic substitution. The compound can undergo oxidation to yield azo or azoxy compounds, while reduction can produce hydrazones or other derivatives. Nucleophilic substitution reactions involving the sulfonamide group enable the formation of diverse sulfonamide derivatives.
| Reaction Type | Major Products Formed | Common Reagents Used |
|---|---|---|
| Oxidation | Azo compounds | Hydrogen peroxide, potassium permanganate |
| Reduction | Hydrazones | Sodium borohydride, lithium aluminum hydride |
| Nucleophilic Substitution | Various sulfonamide derivatives | Amines, alcohols, thiols |
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, complexes formed with copper ions and sulfonamide ligands demonstrated notable antibacterial activity comparable to standard antibiotics like amoxicillin .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against various human cancer cell lines. For example, certain hydrazide derivatives related to this compound displayed significant inhibition of cancer cell proliferation in vitro.
Medical Applications
Drug Development
Due to its unique structure and reactivity, this compound is being explored as a potential drug candidate. Its mechanism of action may involve the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This property makes it a candidate for developing new therapeutic agents targeting specific molecular pathways in diseases such as cancer.
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its properties allow for modifications that enhance material performance or create novel functionalities in polymers and coatings.
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of copper complexes with N-substituted sulfonamides against various bacterial strains. The results indicated that these complexes not only inhibited bacterial growth but also demonstrated low toxicity in vivo during toxicity assessments on Swiss mice .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, several derivatives of this compound were tested against human cancer cell lines using the MTT assay. The results showed that some compounds had IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also interact with specific binding sites, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide and selected analogues:
Key Observations :
Physicochemical Properties
- Hydrazinyl Stability: The hydrazinyl group in the target compound is prone to oxidation, necessitating inert storage conditions. In contrast, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide () is reported as an oil, suggesting higher stability .
- Melting Points and Crystallinity : Compounds with hydrogen-bonding groups (e.g., hydroxyl in ) exhibit higher melting points. The target compound’s crystallinity is likely influenced by N-H⋯O interactions, similar to N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide () .
Biological Activity
2-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of N,N-dimethylbenzenesulfonamide with hydrazine hydrate. This reaction is generally performed in organic solvents such as ethanol or methanol under reflux conditions to ensure complete reaction. The resulting compound can be purified through recrystallization or chromatography techniques.
Chemical Structure
The compound features a sulfonamide group attached to a hydrazine moiety, which contributes to its unique reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfonamide group may enhance the compound's overall biological activity by interacting with specific binding sites.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study evaluating several hydrazide derivatives, compounds similar to this compound showed cytotoxic effects against multiple human cancer cell lines, including colorectal and ovarian cancer cells. These studies revealed that the compound could induce apoptosis and disrupt cell cycle progression, indicating its potential as a chemotherapeutic agent .
Case Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | HCT116 (Colorectal) | 9.5 | Induction of ROS |
| Study B | SKOV-3 (Ovarian) | 7.2 | Cell cycle arrest |
| Study C | MCF-7 (Breast) | 8.0 | Apoptosis induction |
These case studies highlight the varying degrees of effectiveness across different cancer cell lines, emphasizing the compound's potential in targeted cancer therapies.
Comparative Analysis with Similar Compounds
This compound can be compared with other hydrazine derivatives:
- 2-Hydrazinylbenzenesulfonamide : Lacks N,N-dimethyl substitution; different reactivity.
- N,N-Dimethylbenzenesulfonamide : Lacks hydrazine group; limited biological activity.
- Hydrazinylbenzenesulfonamide derivatives : Various substituents alter reactivity and biological properties.
This comparative analysis underscores the unique attributes of this compound that may contribute to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
